molecular formula C14H17N3O2 B5780294 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole

Cat. No.: B5780294
M. Wt: 259.30 g/mol
InChI Key: WVEFJODIAKPNEV-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole is a synthetic organic compound characterized by its unique structure, which includes a triazole ring and a methoxy-prop-2-enylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate alkylating agent to form the intermediate 2-(2-methoxy-4-prop-2-enylphenoxy)ethyl halide.

    Cyclization: The intermediate is then subjected to cyclization with a triazole precursor under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    2-Methoxy-4-prop-2-enylphenol: Shares the methoxy-prop-2-enylphenoxy group but lacks the triazole ring.

    1-[2-(2-Methoxy-4-prop-1-enylphenoxy)ethyl]benzotriazole: Contains a benzotriazole ring instead of a triazole ring.

Uniqueness: 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole is unique due to the presence of both the triazole ring and the methoxy-prop-2-enylphenoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-4-12-5-6-13(14(9-12)18-2)19-8-7-17-11-15-10-16-17/h3,5-6,9-11H,1,4,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEFJODIAKPNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320425
Record name 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

695156-99-1
Record name 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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